4-Amino-3-methyl-cyclohexanecarbonitrile
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Overview
Description
4-Amino-3-methyl-cyclohexanecarbonitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is a cyclohexane derivative with an amino group and a nitrile group attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-cyclohexanecarbonitrile typically involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3-methyl-cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)cyclohexanecarbonitrile: Similar structure but with a methylamino group instead of an amino group.
Cyclohexanecarbonitrile: Lacks the amino and methyl groups, making it less versatile in chemical reactions.
Uniqueness
4-Amino-3-methyl-cyclohexanecarbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-amino-3-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3 |
InChI Key |
MSYDIKOOUZEWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1N)C#N |
Origin of Product |
United States |
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